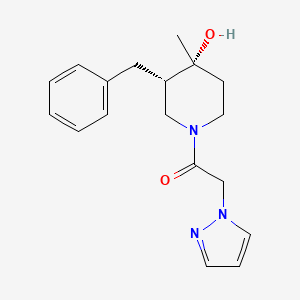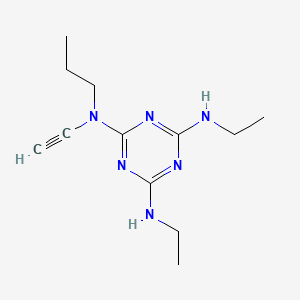![molecular formula C25H24N4O2S B5339731 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzodiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Hydrazide: The acetohydrazide moiety is introduced through the reaction of an appropriate acyl hydrazine with the intermediate compound.
Condensation Reaction: Finally, the methoxyphenyl group is introduced via a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzodiazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced hydrazides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced hydrazides
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole rings, such as benzimidazole and benzothiazole derivatives.
Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiols and thioethers.
Hydrazide Derivatives: Compounds with hydrazide moieties, such as isoniazid and hydralazine.
Uniqueness
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-18(20-12-14-21(31-2)15-13-20)27-28-24(30)17-32-25-26-22-10-6-7-11-23(22)29(25)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,28,30)/b27-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIBWIIEOGKIRG-IMRQLAEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-methyl-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)




![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)

![N-((Z)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE](/img/structure/B5339687.png)
![methyl 5-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-5-oxopentanoate](/img/structure/B5339697.png)

![1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B5339709.png)
![N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
